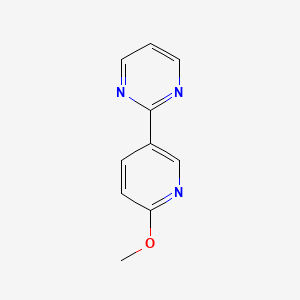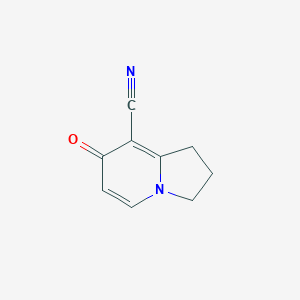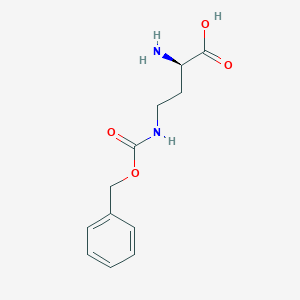![molecular formula C8H4ClN3O2 B13111617 3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid is a heterocyclic compound that contains a pyridazine ring fused with a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-c]pyridazines, including 3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid, typically involves the formation of the pyridazine ring through cyclization reactions. One common method is the condensation of hydrazines with dicarbonyl compounds, followed by cyclization . Another approach involves the use of aza-Diels-Alder reactions, where a diene reacts with a diazine to form the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions, which can modulate the activity of its targets . These interactions can lead to changes in the biological activity of the target molecules, potentially resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Uniqueness
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid is unique due to its fused ring structure, which combines the properties of both pyridazine and pyridine rings. This fusion enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H4ClN3O2 |
|---|---|
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
3-chloropyrido[3,4-c]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-2-4-1-5(8(13)14)10-3-6(4)11-12-7/h1-3H,(H,13,14) |
Clé InChI |
BVCUWIOYGFGQBA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(N=NC2=CN=C1C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


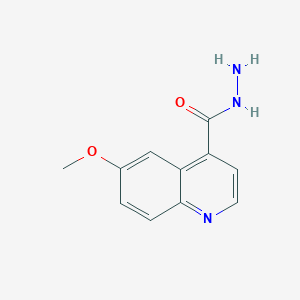

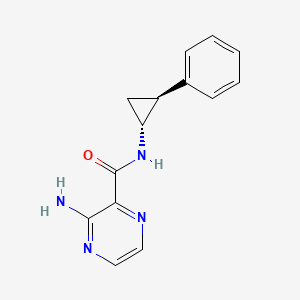
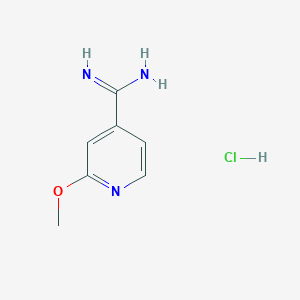


![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
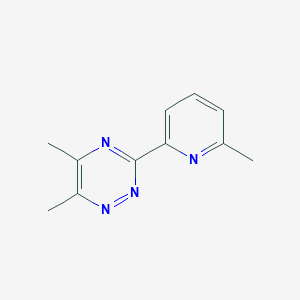
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)


